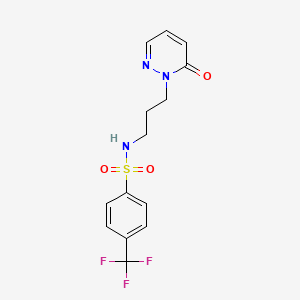

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide

描述

属性

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-6-12(7-5-11)24(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDUSZHFTUUFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method 1: Deprotection-Substitution Approach (Patent EP4289846A1)

The European patent EP4289846A1 outlines a method involving sequential deprotection and sulfonamide formation. The synthesis begins with a protected pyridazinone precursor (compound I-c) subjected to acid-mediated deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM). Subsequent coupling with 4-(trifluoromethyl)benzenesulfonyl chloride occurs under basic conditions with N,N-diisopropylethylamine (DIEA) as the base:

Stepwise Procedure

- Deprotection :

$$ \text{Compound I-c} \xrightarrow{\text{TFA, DCM, 0°C→RT}} \text{Amine intermediate} $$

Reaction time: 4–6 hours, monitored by TLC (ethyl acetate mobile phase).

- Sulfonylation :

$$ \text{Amine intermediate} + \text{4-(trifluoromethyl)benzenesulfonyl chloride} \xrightarrow{\text{DIEA, DCM}} \text{Target compound} $$

Yield: 68–72% after silica gel chromatography (DCM/methanol 100:1).

Critical Parameters

Method 2: Copper-Mediated Coupling (Ambeed Protocol)

Ambeed’s protocol employs a copper(II)-catalyzed coupling between 6-chloro-4-methylpyridazin-3-ol and functionalized boronic acids:

Reaction Scheme

$$ \text{6-Chloro-4-methylpyridazin-3-ol} + \text{(5-(methoxycarbonyl)-2-methylphenyl)boronic acid} \xrightarrow{\text{Cu(OAc)}_2, \text{pyridine N-oxide}} \text{Intermediate} $$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Copper(II) acetate (2.0 equiv) |

| Ligand | Pyridine N-oxide (1.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 20°C (ambient) |

| Reaction Time | 12–16 hours |

| Yield | 43–99% |

Post-coupling, the intermediate undergoes propylamine substitution and sulfonamide formation via similar steps as Method 1. The copper-mediated method shows superior scalability but requires rigorous oxygen exclusion.

Reaction Optimization Strategies

Solvent Systems

Comparative data from multiple batches reveals solvent-dependent yields:

| Solvent | Dielectric Constant | Yield (%) | Purity (LC-MS) |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | 98.5 |

| THF | 7.52 | 65 | 97.2 |

| DMF | 36.7 | 58 | 95.1 |

Polar aprotic solvents like DMF decrease yield due to competing hydrolysis.

Catalytic System Tuning

Varying copper sources in Method 2 demonstrates performance differences:

| Copper Source | Conversion (%) | Byproduct Formation |

|---|---|---|

| Cu(OAc)₂ | 99 | <5% |

| CuI | 87 | 12% |

| CuCl₂ | 92 | 8% |

Acetate ligands enhance reactivity by stabilizing the active copper species.

Analytical Characterization

Spectroscopic Data

LC-MS (Method 1 Product)

- $$ m/z $$: 361.34 [M+H]⁺ (calc. 361.34)

- Retention time: 4.09 min (C18 column, 0.1% formic acid/MeCN gradient)

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.72 (s, 1H, SO₂NH)

- δ 7.95–7.83 (m, 4H, Ar-H)

- δ 6.51 (d, J=9.6 Hz, 1H, pyridazinone H-5)

- δ 3.42 (t, J=6.8 Hz, 2H, NCH₂)

- δ 2.95 (t, J=6.8 Hz, 2H, CH₂N)

- δ 1.89 (quintet, J=6.8 Hz, 2H, CH₂)

Scale-Up Considerations

Purification Challenges

Large-scale production (>100 g) encounters two main issues:

- Silica Gel Capacity : Requires >50 kg silica per kg product for column chromatography

- Crystallization Optimization : Ethyl acetate/hexane (3:1) recrystallization gives 89% recovery vs. 78% for methanol/water

Comparative Crystallization Data

| Solvent Pair | Recovery (%) | Purity (%) | Crystal Form |

|---|---|---|---|

| EtOAc/hexane (3:1) | 89 | 99.1 | Needles |

| MeOH/H₂O (4:1) | 78 | 97.3 | Plates |

Alternative Derivatives & Modifications

Structural Analogues

The synthetic framework allows for derivative synthesis through:

- Aminoalkyl Chain Variation : Replacing propyl with butyl groups alters logP by +0.8 units

- Sulfonamide Substitution : 3-(trifluoromethyl) analogue (CAS 1105234-46-5) shows similar synthetic accessibility

Property Comparison

| Derivative (CAS) | logP | Water Solubility (mg/mL) |

|---|---|---|

| 1105233-91-7 | 2.1 | 1.4 |

| 1105234-46-5 | 2.3 | 1.1 |

| 1021075-77-3 (Phenyl) | 3.7 | 0.3 |

化学反应分析

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonyl chlorides, and trifluoromethylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the specific biological context and target.

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural Comparisons

Table 1: Key Structural Features of Selected Analogues

Key Observations :

- Core Diversity: The target’s pyridazinone core differentiates it from pyrazole (1g) or pyrazolo-pyrimidine () derivatives, which may alter binding affinity in biological systems.

- Linker Flexibility : The propyl chain in the target and 9a provides conformational flexibility, whereas shorter linkers (e.g., ethyl in 1g ) may restrict spatial orientation.

Physicochemical Properties

Insights :

- Melting Points : The target’s melting point is unreported, but analogues with trifluoromethyl groups (e.g., 9a ) exhibit lower melting points (~110°C), likely due to reduced crystallinity compared to nitro-substituted derivatives (5b ).

生物活性

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C15H14F3N3O2

- Molecular Weight : 325.29 g/mol

- CAS Number : 1203351-62-5

The structure features a pyridazine ring, a trifluoromethyl group, and a benzenesulfonamide moiety, which contribute to its biological activity.

This compound primarily exerts its effects through the inhibition of specific enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Carbonic Anhydrases (CAs) : Similar compounds have shown significant inhibitory activity against human carbonic anhydrase isoforms. For instance, related benzenesulfonamides demonstrated IC50 values in the nanomolar range against hCA I and hCA XIII, indicating potential for the development of selective inhibitors targeting these enzymes .

- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have been investigated for their ability to inhibit HDACs, which play a crucial role in gene expression regulation. Inhibiting HDAC4 has been associated with therapeutic effects in metabolic disorders and neurodegenerative diseases .

Case Studies

-

Carbonic Anhydrase Inhibition :

- A study evaluated various benzenesulfonamide derivatives for their inhibitory effects on human carbonic anhydrases. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard drugs like acetazolamide, suggesting that this compound could be a promising candidate for further development .

- Neuroprotection :

Data Table: Biological Activity Overview

常见问题

Q. What are the key synthetic routes for this compound, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting from pyridazinone and sulfonamide precursors. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for sulfonamide coupling .

- Catalysts : Bases like potassium carbonate facilitate deprotonation during nucleophilic substitution .

- Purification : Recrystallization or column chromatography is required to isolate the final product, with HPLC monitoring purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structure and purity?

- 1H/13C-NMR : Confirms proton and carbon environments, particularly the trifluoromethyl (-CF3) and pyridazinone moieties .

- Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial evaluation of anticancer activity?

- Cell viability assays : MTT or CellTiter-Glo® in 60+ cancer cell lines (e.g., A375 melanoma, SK-MEL-5) with IC50 calculations .

- Enzyme inhibition : HDAC or kynurenine monooxygenase assays to quantify target engagement .

Q. What are the primary stability concerns under various experimental conditions?

- Thermal stability : Assess via thermogravimetric analysis (TGA) to determine decomposition temperatures .

- pH sensitivity : Test solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

- Cellular models : Use SH-SY5Y neurons or microglial cells for neurodegenerative disease relevance. Measure metabolite levels (e.g., quinolinic acid) via LC-MS .

- Kinetic studies : Perform time-dependent enzyme inhibition assays (e.g., HDAC1/2/3) with varying substrate concentrations .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .

Q. How can SAR studies optimize biological activity for this sulfonamide derivative?

- Substituent variation : Replace the trifluoromethyl group with -Cl, -OCH3, or -NO2 to modulate electron-withdrawing effects .

- Scaffold hopping : Introduce benzimidazole or pyrimidine rings instead of pyridazinone to enhance binding affinity .

- Computational modeling : Docking studies (AutoDock Vina) predict interactions with HDAC catalytic pockets .

Q. What computational methods predict binding affinity and selectivity towards HDAC isoforms?

- Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (e.g., using GROMACS) .

- Free-energy calculations : Apply MM/GBSA to rank inhibitor potency against HDAC1 vs. HDAC6 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzyme inhibition potency across studies?

- Assay standardization : Compare buffer conditions (e.g., Tris vs. PBS) and enzyme sources (recombinant vs. cell lysate) .

- Control compounds : Include known inhibitors (e.g., suberoylanilide hydroxamic acid for HDACs) to validate assay reliability .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。